(R)-3-(1-Hydroxyethyl)phenol chemical structure
(R)-3-(1-Hydroxyethyl)phenol chemical structure
High-Purity Chiral Intermediate for Acetylcholinesterase Inhibitors
Executive Summary
(R)-3-(1-Hydroxyethyl)phenol (CAS: 625852-10-0) is a critical chiral building block in the pharmaceutical industry, primarily serving as the stereochemical anchor for the synthesis of Rivastigmine (Exelon), a vital drug for the treatment of Alzheimer’s disease and Parkinson’s-associated dementia.
While the final drug Rivastigmine possesses the (S)-configuration, the (R)-enantiomer of this phenolic alcohol is of paramount importance for two reasons:
-
Stereochemical Inversion Strategies: It serves as the substrate for
displacement reactions (e.g., via mesylation) to generate the required (S)-amine center with high enantiopurity. -
Impurity Profiling: It acts as the definitive "distomer" standard to validate the enantiomeric excess (ee) of the (S)-precursor in retention-based synthetic routes.
This guide details the physicochemical profile, asymmetric synthesis via Transfer Hydrogenation (ATH), and the analytical protocols required to validate this compound.
Molecular Architecture & Physicochemical Profile
The molecule features a phenol ring substituted at the meta position with a chiral 1-hydroxyethyl group. The absolute configuration at the benzylic position is (R).
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 3-[(1R)-1-hydroxyethyl]phenol |
| Common Name | (R)-3-(1-Hydroxyethyl)phenol |
| CAS Number | 625852-10-0 (Enantiomer); 2415-09-0 (Racemate) |
| Molecular Formula | |
| Molecular Weight | 138.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Chirality | (R)-Enantiomer (Dextrorotatory, (+)) |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water |
| Melting Point | 112 – 116 °C (Typical for high purity) |
| pKa | ~9.9 (Phenolic OH) |
Synthetic Routes & Process Chemistry
The synthesis of (R)-3-(1-Hydroxyethyl)phenol is non-trivial due to the requirement for high enantiomeric excess (>98% ee). The industrial standard has shifted from classical resolution (inefficient) to Asymmetric Transfer Hydrogenation (ATH) .
Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes a Ruthenium-based catalyst with a chiral diamine ligand to reduce 3-hydroxyacetophenone. This method is preferred over biological reduction (KREDs) for this specific substrate due to the ease of workup and scalability.
-
Substrate: 3-Hydroxyacetophenone
-
Catalyst System: RuCl(p-cymene)[(R,R)-TsDPEN]
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Mechanism: Metal-ligand bifunctional catalysis (Noyori mechanism).
Causality of Choice: The (R,R)-TsDPEN ligand is selected specifically because it directs the hydride attack to the Si-face of the ketone, yielding the (R)-alcohol. Using the (S,S)-ligand would yield the (S)-alcohol.
Stereochemical Inversion to Rivastigmine
The utility of the (R)-alcohol lies in its conversion to the (S)-amine (Rivastigmine intermediate). This is achieved via activation of the alcohol (converting -OH to a good leaving group like Mesylate) followed by nucleophilic attack by dimethylamine. This
Figure 1: Synthetic pathway illustrating the ATH production of the (R)-alcohol and its subsequent inversion to the (S)-amine precursor for Rivastigmine.[1]
Experimental Protocols
Synthesis of (R)-3-(1-Hydroxyethyl)phenol via ATH
Safety Note: This reaction generates
Reagents:
-
3-Hydroxyacetophenone (13.6 g, 100 mmol)
-
RuCl(p-cymene)[(R,R)-TsDPEN] (63.5 mg, 0.1 mol%)
-
Formic acid/Triethylamine complex (5:2 molar ratio, 40 mL)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.
Step-by-Step Methodology:
-
Inerting: Purge a 250 mL round-bottom flask with nitrogen to remove oxygen, which deactivates the Ru-catalyst.
-
Charging: Add 3-hydroxyacetophenone and the Ru-catalyst to the flask.
-
Reaction Initiation: Slowly add the Formic acid/TEA azeotrope via syringe.
-
Incubation: Stir the mixture at 28–30°C. Monitor by TLC (50% EtOAc/Hexane) or HPLC. Reaction typically completes in 12–16 hours.
-
Quench: Dilute the reaction mixture with water (100 mL) and extract with EtOAc (3 x 50 mL).
-
Wash: Wash the combined organic layers with saturated
(to remove residual formic acid) and brine. -
Isolation: Dry over
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Toluene/Hexane to upgrade chiral purity if ee < 99%.
Self-Validating Checkpoint:
The crude product should show a specific optical rotation
Analytical Characterization
To ensure the material meets pharmaceutical standards, Chiral HPLC is non-negotiable.
Chiral HPLC Method
This method separates the (R)-enantiomer from the (S)-impurity (distomer).
-
Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1). TFA is required to suppress ionization of the phenol, ensuring sharp peaks.
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C.
-
Detection: UV @ 274 nm.
Expected Results:
-
(S)-Enantiomer (Impurity):
11.5 min -
(R)-Enantiomer (Target):
13.2 min -
Note: Retention times vary by column age; always inject a racemic standard first.
Figure 2: Analytical decision tree for validating the quality of (R)-3-(1-Hydroxyethyl)phenol.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Jiang, Y., et al. (2014). Asymmetric Transfer Hydrogenation of o-Hydroxyphenyl Ketones. Organic Letters, 16(11), 2950–2953. Link
-
PubChem. (2024).[3] (R)-3-(1-Hydroxyethyl)phenol Compound Summary. National Library of Medicine. Link
-
Mangas-Sanchez, J., et al. (2020). Biocatalytic Synthesis of Chiral Amines via Hydrogen-Borrowing Cascades. Nature Communications, 11, 4961. Link
-
Phenomenex. (2023). Chiral HPLC Application Guide: Separation of Phenolic Enantiomers. Link
